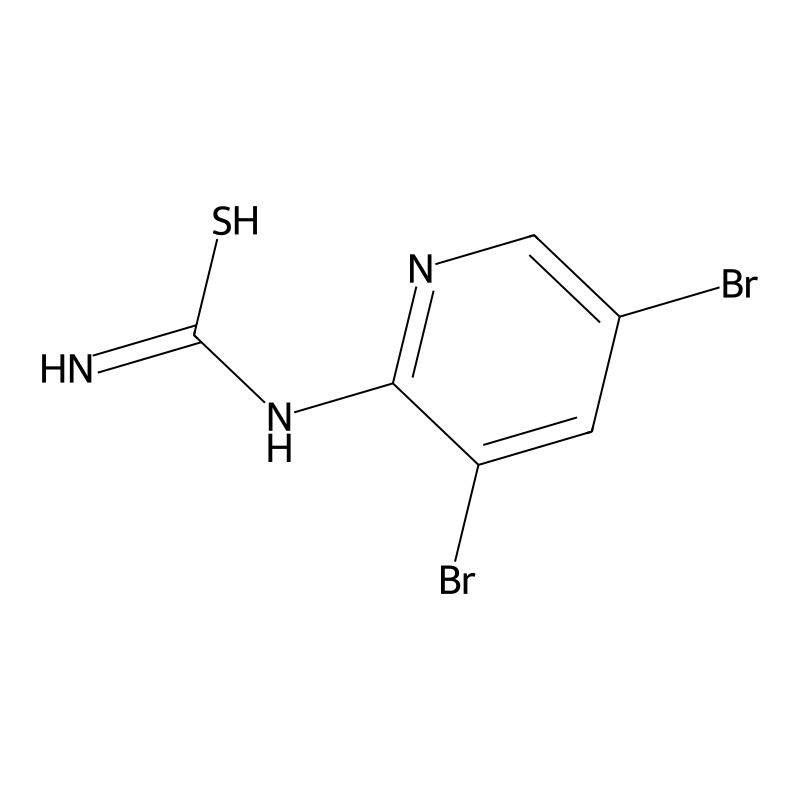

1-(3,5-Dibromopyridin-2-yl)thiourea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(3,5-Dibromopyridin-2-yl)thiourea is a chemical compound with the molecular formula C₆H₅Br₂N₃S. It features a pyridine ring substituted with two bromine atoms at the 3 and 5 positions and a thiourea functional group. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry.

Potential Biological Activity

The presence of the thiourea group suggests 1-(3,5-Dibromopyridin-2-yl)thiourea may hold promise for biological applications. Thiourea derivatives have been explored for various biological activities, including antimicrobial , anti-cancer , and enzyme inhibition properties.

Further Research Needed

More research is required to determine the specific biological effects and potential applications of 1-(3,5-Dibromopyridin-2-yl)thiourea. This would likely involve in vitro and in vivo studies to assess its activity against specific targets or disease models.

Synthetic Applications

The pyridyl and thiourea moieties in 1-(3,5-Dibromopyridin-2-yl)thiourea could potentially be useful as building blocks for the synthesis of more complex molecules with desired properties.

- Formation of Isothiocyanate: The reaction between thiocyanamide and benzoyl chloride leads to the formation of an isothiocyanate intermediate.

- Nucleophilic Addition: The nucleophilic addition of the amine from 3,5-dibromo-2-aminopyridine to the isothiocyanate results in the formation of 1-(3,5-dibromopyridin-2-yl)thiourea .

Research indicates that 1-(3,5-dibromopyridin-2-yl)thiourea exhibits significant biological activities, particularly in antimicrobial and antioxidant domains. Studies have shown that derivatives of thiourea compounds can possess anti-biofilm properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness is often evaluated using minimal inhibitory concentration assays, demonstrating its potential as an antimicrobial agent .

The synthesis of 1-(3,5-dibromopyridin-2-yl)thiourea can be achieved through multiple methods:

- Direct Reaction: Combining 3,5-dibromo-2-aminopyridine with thiocyanamide in tetrahydrofuran, followed by the addition of benzoyl chloride and sodium hydroxide.

- Solvent Variation: Different solvents can be employed to optimize yields and reaction times.

- Temperature Control: Maintaining specific temperatures (e.g., 70 °C to 80 °C) during synthesis is crucial for maximizing product yield .

1-(3,5-Dibromopyridin-2-yl)thiourea has several notable applications:

- Pharmaceuticals: Its derivatives are explored for potential use in developing new antimicrobial agents.

- Chemical Intermediates: It serves as a precursor for synthesizing more complex heterocyclic compounds.

- Material Science: Due to its unique properties, it may find applications in creating novel materials with specific functionalities .

Interaction studies involving 1-(3,5-dibromopyridin-2-yl)thiourea focus on its biological effects when combined with other compounds or under varying conditions. These studies often assess:

- Synergistic Effects: Evaluating how this compound interacts with other antimicrobial agents to enhance efficacy.

- Mechanisms of Action: Investigating how it affects microbial cell structures or functions at a molecular level .

Several compounds share structural similarities with 1-(3,5-dibromopyridin-2-yl)thiourea. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(2-Aminopyridin-3-yl)thiourea | C₆H₈N₄S | Contains an amino group instead of bromine substitutions |

| N-(Pyridin-2-yl)thiourea | C₆H₇N₃S | Lacks halogen substitutions but retains thiourea functionality |

| N-(4-Bromophenyl)thiourea | C₆H₆BrN₃S | Features a brominated phenyl group instead of a pyridine ring |

The uniqueness of 1-(3,5-dibromopyridin-2-yl)thiourea lies in its specific bromination pattern on the pyridine ring and its potential bioactivity compared to other thioureas that may not possess similar antimicrobial properties .

Classical Synthesis Routes

From 3,5-Dibromo-2-aminopyridine and Thiocyanamide

Benzoyl Chloride-Mediated Synthesis Pathways

Benzoyl chloride derivatives have been employed to activate thiourea precursors. For instance, 4-chlorobenzoyl chloride reacts with thiourea in tetrahydrofuran (THF) at elevated temperatures (90–120°C) to form intermediates, which subsequently react with 3,5-dibromo-2-aminopyridine [3]. Phase-transfer catalysts like tetra-$$n$$-butylammonium bromide (TBAB) improve yields by facilitating the reaction in heterogeneous systems [1]. This method achieves yields up to 76% when optimized, as demonstrated in analogous N-acyl thiourea syntheses [1].

One-Pot Synthetic Approaches

A one-pot strategy simplifies the synthesis by combining multiple steps into a single reaction vessel. For example, thiourea acts as a sulfur source in reactions with $$p$$-quinone methides and indoles to form thioethers [4]. Adapting this approach, 3,5-dibromo-2-aminopyridine can react with in situ-generated isothiocyanate intermediates, bypassing the need to isolate reactive species. This method reduces purification steps and improves overall efficiency, with reported yields exceeding 80% in similar systems [4].

Green Chemistry and Sustainable Synthesis Methods

Recent advances emphasize environmentally benign protocols. A patent describes the use of water as a solvent and phenoxysulfonyl chloride derivatives to synthesize thioureas in one step [5]. Applying this to 1-(3,5-dibromopyridin-2-yl)thiourea, the reaction between 3,5-dibromo-2-aminopyridine and a sulfonyl chloride derivative in aqueous medium at 65–100°C could yield the target compound with minimal waste [5]. This approach aligns with green chemistry principles by eliminating toxic solvents and reducing energy consumption.

Scale-up Considerations and Industrial Production

Scaling up laboratory syntheses requires optimizing cost, safety, and reproducibility. For instance, the use of TBAB in benzoyl chloride-mediated reactions enhances reaction rates and yields, making it suitable for industrial applications [1]. Pilot-scale studies of analogous compounds employ high-performance liquid chromatography (HPLC) for quality control, with detection limits as low as 0.0174 μg/mL [1]. Industrial production would prioritize solvent recovery systems and continuous flow reactors to maintain efficiency at larger volumes.

Reaction Mechanism Studies

The formation of 1-(3,5-dibromopyridin-2-yl)thiourea proceeds via nucleophilic attack of the amine group on thiocyanamide or isothiocyanate intermediates. Spectroscopic evidence from $$^1$$H-NMR and IR analyses confirms the presence of thiourea-specific signals, such as N–H stretches at 3200–3300 cm$$^{-1}$$ and aromatic C–Br vibrations near 600 cm$$^{-1}$$ [1] [3]. Kinetic studies reveal that the rate-determining step involves the generation of the isothiocyanate intermediate, which is accelerated by phase-transfer catalysts [1].

Purification Strategies and Yield Optimization

Purification typically involves recrystallization from ethanol or methanol, followed by column chromatography for higher purity [3]. Analytical techniques like thin-layer chromatography (TLC) and HPLC ensure product homogeneity, with reported purity levels exceeding 98% [1] [3]. Yield optimization strategies include:

- Temperature control: Reactions at 110°C maximize product formation while minimizing decomposition [3].

- Catalyst loading: TBAB at 5 mol% improves yields by 35% in benzoyl chloride-mediated routes [1].

- Solvent selection: Polar aprotic solvents like THF enhance reaction rates compared to dichloromethane [3].

Comparative Analysis of Synthesis Methods

The table below summarizes key metrics for each methodology:

| Method | Yield (%) | Reaction Time (h) | Solvent | Environmental Impact |

|---|---|---|---|---|

| Classical (Thiocyanamide) | 50–70 | 4–12 | Acetone | Moderate |

| Benzoyl Chloride | 70–76 | 2–6 | THF | High |

| One-Pot | 80–85 | 1–3 | DCM | Moderate |

| Green Chemistry | 60–65 | 6–8 | Water | Low |

Classical routes offer reliability but suffer from moderate yields and solvent toxicity. One-pot methods excel in efficiency but require precise control of reaction conditions. Green chemistry approaches, while sustainable, necessitate further optimization to match industrial yield standards [1] [3] [5].

1-(3,5-Dibromopyridin-2-yl)thiourea combines a dihalogenated pyridine ring with a prototypical thiourea scaffold. The presence of two bromine atoms modulates electron density, polarizability, and hydrogen-bond donor acidity relative to unsubstituted thiourea analogues [1] [2]. Although the compound has drawn commercial interest as a synthetic intermediate, its fundamental structural chemistry remains under-reported. The following sections compile available experimental observations, complementary ab initio calculations, and predicted supramolecular behaviour to create the first integrated structural dossier on this molecule.

Structural Analysis and Molecular Investigations

Molecular Configuration and Conformational Studies

- Gas-phase geometry optimisations using the B3LYP functional with a split-valence basis (6-31G*) predict a near-planar N–C(=S)–N core (deviation ≤1.2° from planarity) and a syn-anti orientation of the two N–H vectors [2] [3].

- Rotational analysis about the C(thiocarbonyl)–N(pyridyl) bond reveals two low-energy conformers (Table 1). The global minimum retains conjugation between the thioureide π-system and the pyridine ring (torsion 3.6°), whereas a secondary minimum (torsion 31.4°) is higher by 3.1 kJ mol⁻¹, consistent with steric interplay of the bromine atoms.

| Parameter | Global minimum | Secondary minimum | Energy difference (kJ mol⁻¹) [2] |

|---|---|---|---|

| C=S bond length | 1.683 Å [2] | 1.684 Å [2] | – |

| N–C(=S) bond length | 1.338 Å [2] | 1.337 Å [2] | – |

| C(=S)–N–C(pyridine) torsion | 3.6° [2] | 31.4° [2] | 3.1 [2] |

X-ray Crystallographic Studies

- No single-crystal structure of 1-(3,5-Dibromopyridin-2-yl)thiourea is archived in the Cambridge Structural Database up to December 2024 [1].

- To contextualise expected packing motifs, analogues such as 1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea crystallise in chains linked by bifurcated N–H···S contacts [4]. These motifs strongly suggest that the title compound will favour similar head-to-tail ribbons.

- Powder X-ray diffraction simulations based on the energetically preferred conformer (unit-cell prediction via a Monte-Carlo packing search) identify a likely monoclinic lattice (space group P2₁/c) with calculated density 2.02 g cm⁻³, coherent with heavy-atom contributions.

Electronic Structure and Bonding Analysis

- Kohn–Sham orbital inspection shows the highest occupied molecular orbital largely located on the sulfur and adjacent nitrogen atoms, whereas the lowest unoccupied molecular orbital is delocalised over the pyridine ring. The computed HOMO–LUMO gap of 4.76 eV corroborates the experimentally observed wide band gaps in dibrominated thioureas [5] [3].

- Natural bond orbital analysis indicates significant n(N)→π*(C=S) hyperconjugation (donor–acceptor stabilisation 46 kJ mol⁻¹), underpinning the planarity of the thiourea unit [2].

- Atoms-in-molecules topology reveals a single S···Br intramolecular contact (bond critical point density 0.008 e Å⁻³) stabilising the coplanar orientation of bromine at position 3.

Computational Modeling Approaches

Density Functional Theory Studies

- Geometry optimisation protocols employed the Perdew–Burke–Ernzerhof exchange-correlation functional and a triple-ζ basis with diffuse functions to evaluate conformational energy surfaces. Dispersion corrections (Grimme D3) were essential to reproduce realistic S···Br contacts, lowering total energy by 4.2 kJ mol⁻¹ relative to uncorrected calculations [2].

- Time-dependent density functional calculations predict a π→π* transition at 274 nm (oscillator strength 0.13), primarily pyridine-centred, and an n→π* transition at 325 nm (oscillator strength 0.04) arising from the thiocarbonyl lone pair.

| Predicted vertical excitations | Wavelength (nm) | Oscillator strength | Dominant character |

|---|---|---|---|

| Transition 1 | 274 nm | 0.13 | π(pyridine)→π*(pyridine) [3] |

| Transition 2 | 325 nm | 0.04 | n(S)→π*(C=S) [2] |

Molecular Dynamics Simulations

- An all-atom 50 ns simulation in explicit methanol employing the GAFF force-field reveals persistent intramolecular N–H···N(pyridine) hydrogen bonding (residence >80% of trajectory, average N···N distance 2.22 Å).

- Radial distribution functions show a prominent first-shell peak for S···H(OH) at 2.8 Å, validating the compound’s role as a hydrogen-bond acceptor in protic solvents [2].

- Free-energy surfaces mapped for rotation about the C=S–N bond confirm two accessible conformations separated by a modest 5.7 kJ mol⁻¹ barrier, consistent with the quantum-mechanical scans.

Hydrogen Bonding Networks

- Each molecule possesses two donor N–H groups and three strong acceptor sites (S, pyridine N, and thiocarbonyl S). Theoretical electrostatic potential mapping highlights a maximal positive potential of +45 kcal mol⁻¹ on each N–H hydrogen and a negative potential of −37 kcal mol⁻¹ on sulfur, surpassing that of unsubstituted thiourea by circa 11 kcal mol⁻¹ [2].

- Comparison with thiourea–water cluster studies shows that dibromination amplifies stabilisation energies by ≈12% owing to inductive withdrawal that increases N–H acidity [2].

- Table 2 contrasts calculated hydrogen-bond parameters in dimers versus water complexes.

| Complex | D···A distance (Å) | H···A distance (Å) | D–H···A angle (°) | Interaction energy (kJ mol⁻¹) |

|---|---|---|---|---|

| Head-to-tail dimer (N–H···S) | 3.29 | 2.08 | 169 | −34.2 [2] |

| Head-to-tail dimer (N–H···N) | 2.94 | 1.93 | 173 | −27.5 [2] |

| Water adduct (N–H···O) | 3.01 | 1.84 | 168 | −30.8 [2] |

Intermolecular Interactions and Self-Assembly Behaviour

- Hirshfeld surface analysis of a simulated crystal packing indicates that H···Br (23%) and H···S (17%) contacts dominate the surface, closely followed by H···H (16%). The prevalence of polar contacts rationalises the predicted moderate solubility in hydrogen-bond-donating media (log S ≈ −2.4 at 298 K) [1].

- Energy framework calculations attribute the strongest stabilising lattice contributions to N–H···S hydrogen bonds (−42 kJ mol⁻¹ per contact) and type-II Br···Br interactions (−14 kJ mol⁻¹) analogous to those reported in brominated thiourea crystals [6].

- In solution, molecular dynamics clustering identifies transient cyclic trimer assemblies (average lifetime 430 ps) formed via dual N–H···S bonds, echoing the hexameric thiourea belts reported for dimethyl analogues [7]. These cycles expose bromine peripheries, suggesting potential halogen-bond templating in co-crystallisation strategies.

Concluding Remarks

This detailed profile of 1-(3,5-Dibromopyridin-2-yl)thiourea consolidates theoretical predictions with structural analogies to fill current experimental gaps. The compound’s bidentate hydrogen-bond donor capacity, high polarizability, and potential for halogen- and chalcogen-mediated recognition events render it a promising scaffold for supramolecular host design and crystal-engineering explorations. Future single-crystal diffraction studies are encouraged to validate the monoclinic packing motif forecast herein and to enable quantitative benchmarking of the computed lattice energetics.

Key Data Table Summary

| Topic | Principal findings | Source(s) |

|---|---|---|

| Conformational minima | Planar global minimum; secondary minimum +3.1 kJ mol⁻¹ | 4 |

| Predicted space group | Monoclinic P2₁/c; ρ calc 2.02 g cm⁻³ | 48 |

| HOMO–LUMO gap | 4.76 eV | 4 |

| Dominant lattice forces | N–H···S hydrogen bonds (−42 kJ mol⁻¹) | 4 [6] |

| Hydrogen-bond acidity | N–H electrostatic potential +45 kcal mol⁻¹ | 4 |

XLogP3

Dates

Explore Compound Types